4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid
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Overview
Description
Ro 25-6981 maleate is a synthetic, biologically active compound known for its potent and selective antagonistic properties towards N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit . This compound has been extensively studied for its neuroprotective effects and its potential in reducing inflammatory and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ro 25-6981 maleate is synthesized through a multi-step process involving the reaction of 1-piperidinepropanol with 4-hydroxyphenyl and phenylmethyl groups . The reaction conditions typically involve the use of solvents like methanol and water, with the final product being a white to beige powder .
Industrial Production Methods
The industrial production of Ro 25-6981 maleate involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often produced in a desiccated form to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ro 25-6981 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving Ro 25-6981 maleate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions involving Ro 25-6981 maleate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Ro 25-6981 maleate has a wide range of scientific research applications, including:
Mechanism of Action
Ro 25-6981 maleate exerts its effects by selectively blocking NMDA receptors containing the NR2B subunit . This blockade prevents the influx of calcium ions, which is crucial for the activation of various intracellular signaling pathways. By inhibiting these pathways, Ro 25-6981 maleate reduces neuronal excitability and provides neuroprotection .
Comparison with Similar Compounds
Ro 25-6981 maleate is unique in its high selectivity and potency towards NR2B-containing NMDA receptors . Similar compounds include:
Ifenprodil: Another NR2B antagonist with similar neuroprotective properties.
TCN-201: A selective antagonist for NR2A-containing NMDA receptors.
NVP-AAM077: A compound with selectivity towards NR2A subunits.
Ro 25-6981 maleate stands out due to its higher selectivity and lower IC50 values compared to these similar compounds .
Properties
Molecular Formula |
C26H33NO6 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid |
InChI |
InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
FYJZEHCQSUBZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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